molecular formula C16H18N2O6S B195549 Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate CAS No. 185105-98-0

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Cat. No. B195549
M. Wt: 366.4 g/mol
InChI Key: BWDNVLPYCMAUGL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C₁₆H₁₈N₂O₆S and a molecular weight of 366.39 . It is used in neurology research, specifically in the study of diseases such as Alzheimer’s, Huntington’s, and Parkinson’s .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is characterized by a thiazole ring substituted with an ethyl ester at the 4-position and a 2,4,5-trimethoxybenzamido group at the 2-position . The compound is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a neat substance that should be stored at room temperature . Its IR spectrum shows peaks at 1696 cm⁻¹ (C=O ester), 3030 cm⁻¹ (C–H), 1506 cm⁻¹ (C=C), 1619 cm⁻¹ (C=N), and 3210 cm⁻¹ (OH). Its ¹H NMR spectrum in DMSO shows peaks at δ = 4.22 (q, 2H, CH₂), 1.26 (t, 3H, CH₃), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH₃), 7.25 (s, 1H, Ar–OH) .

Scientific Research Applications

Spectroscopic and Structural Characterization

  • Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using spectroscopic techniques. These compounds exhibit potential for nonlinear optical (NLO) properties and technology applications due to their sizable NLO character (Haroon et al., 2019).

Antimicrobial and Antioxidant Properties

  • A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates displayed promising antimicrobial and antioxidant properties. The compounds showed significant bioactivity, with some derivatives demonstrating potential as therapeutic targets for COVID-19 (Haroon et al., 2021).

Anticancer Activity

  • Novel heterocycles utilizing thiophene incorporated thioureido substituent, derived from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Biological Studies

  • Piperidine substituted benzothiazole derivatives, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed notable antibacterial and antifungal activities (Shafi et al., 2021).

Antimicrobial and Structural Analysis

  • Synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and their antimicrobial properties were studied. Additionally, structure-activity relationships were explored using 3D-QSAR analysis (Desai et al., 2019).

properties

IUPAC Name

ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDNVLPYCMAUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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